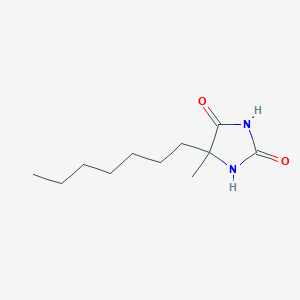

5-Heptyl-5-methylimidazolidine-2,4-dione

Description

Properties

CAS No. |

5472-89-9 |

|---|---|

Molecular Formula |

C11H20N2O2 |

Molecular Weight |

212.29 g/mol |

IUPAC Name |

5-heptyl-5-methylimidazolidine-2,4-dione |

InChI |

InChI=1S/C11H20N2O2/c1-3-4-5-6-7-8-11(2)9(14)12-10(15)13-11/h3-8H2,1-2H3,(H2,12,13,14,15) |

InChI Key |

YKUGAPPICXMOIM-UHFFFAOYSA-N |

SMILES |

CCCCCCCC1(C(=O)NC(=O)N1)C |

Canonical SMILES |

CCCCCCCC1(C(=O)NC(=O)N1)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Longer alkyl chains (e.g., heptyl vs.

- Branched substituents (e.g., isopropyl) may hinder crystallization, affecting melting points and bioavailability .

Aryl-Substituted Derivatives

Arylidene or benzylidene groups at the 5-position introduce π-conjugation, altering electronic properties and bioactivity:

- 5-(4-Methoxybenzylidene)thiazolidine-2,4-dione : Exhibits 82.9% lipid peroxidation inhibition, comparable to the antioxidant Trolox (62.3%) .

- 5-(4-Dimethylaminophenyl)imidazolidine-2,4-dione: Demonstrates antidepressant activity (ED50 = 17–42 mg/kg in mice) via non-tricyclic mechanisms .

- (Z)-5-((E)-3-Phenylallylidene)imidazolidine-2,4-dione : Shows UV absorption similar to avobenzone (λmax ~350 nm), suggesting utility as a UV filter .

Comparison with 5-Heptyl-5-methyl Derivative :

- Aryl substituents enhance π-π stacking interactions, improving binding to biological targets (e.g., enzymes) .

- In contrast, the heptyl chain lacks aromaticity, favoring hydrophobic interactions in lipid membranes or polymer matrices.

Functional Group Modifications

Thioxo vs. Dione Moieties

Replacing the 2,4-dione with thioxo groups (e.g., 2-thioxoimidazolidin-4-one) alters electronic properties:

Halogenated Derivatives

Challenges for 5-Heptyl-5-methyl Derivative :

- Long alkyl chains may complicate purification due to low polarity.

Implications :

- Heptyl derivatives may exhibit lower acute toxicity than aryl analogues due to reduced electrophilicity.

Q & A

Q. What are the common synthetic routes for 5-alkyl-5-methylimidazolidine-2,4-dione derivatives, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves cyclocondensation of substituted hydantoins with aldehydes or ketones under basic conditions. For example, derivatives with alkyl chains (e.g., heptyl groups) are synthesized via nucleophilic substitution or Mannich reactions. In one protocol, 5-methylimidazolidine-2,4-dione reacts with heptyl bromide in the presence of sodium hydride (NaH) in dry tetrahydrofuran (THF) at 60°C for 12 hours . Yield optimization requires inert atmosphere control and stoichiometric excess of the alkylating agent (1.5:1 molar ratio). Purification involves column chromatography (silica gel, ethyl acetate/hexane 3:7) or recrystallization from ethanol .

Q. How is structural characterization performed for 5-heptyl-5-methylimidazolidine-2,4-dione?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : H and C NMR confirm substituent positions. For example, the heptyl chain’s terminal methyl group appears as a triplet at δ ~0.88 ppm, while the imidazolidine ring protons resonate between δ 3.5–4.5 ppm .

- Mass Spectrometry (HRMS) : Exact mass analysis (e.g., m/z 283.2023 [M+H]) validates molecular formula (CHNO) .

- X-ray Crystallography : Resolves stereochemistry and packing interactions, as seen in structurally analogous compounds like 5-[acetamido(phenyl)methyl]-5-methylimidazolidine-2,4-dione .

Q. What preliminary biological assays are used to evaluate imidazolidine-2,4-dione derivatives?

- Methodological Answer : Initial screening includes:

- Anticonvulsant Activity : Modified maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests in rodent models. ED values are compared to reference drugs like ethosuximide .

- Cytotoxicity Assays : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) at concentrations of 10–100 μM. IC values <50 μM warrant further study .

Advanced Research Questions

Q. How can substituent effects on bioactivity be systematically analyzed in imidazolidine-2,4-dione derivatives?

- Methodological Answer : Use a structure-activity relationship (SAR) approach:

- Substituent Variation : Compare analogs with alkyl (e.g., heptyl vs. ethyl) or aromatic (e.g., phenyl vs. 4-methoxyphenyl) groups.

- Biological Data Correlation : Tabulate IC, ED, or binding affinity against structural features.

| Substituent (R) | Bioactivity (IC, μM) | Key Structural Feature |

|---|---|---|

| Heptyl | 28.4 ± 1.2 | Long alkyl chain |

| Phenyl | 45.7 ± 2.1 | Aromatic π-stacking |

| 4-Methoxyphenyl | 18.9 ± 0.9 | Electron-donating group |

Data from analogs in suggest bulky alkyl chains enhance membrane permeability, while electron-rich aryl groups improve target binding.

Q. What strategies resolve contradictions in reported synthetic yields for 5-alkylimidazolidine-2,4-diones?

- Methodological Answer : Discrepancies often arise from:

- Reagent Purity : Use HPLC-grade solvents and anhydrous conditions to minimize side reactions (e.g., hydrolysis of alkyl halides) .

- Catalyst Optimization : Screen bases (e.g., KCO vs. NaH) and phase-transfer catalysts (e.g., tetrabutylammonium bromide) .

- Kinetic Monitoring : Employ in situ FTIR or H NMR to track reaction progress and identify intermediates .

Q. How can computational methods guide the design of imidazolidine-2,4-dione derivatives with improved pharmacokinetic properties?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to predict binding to targets like PPAR-γ (for antidiabetic activity) or BRAF kinase (for anticancer effects). Prioritize compounds with docking scores <−8.0 kcal/mol .

- ADMET Prediction : Tools like SwissADME estimate logP (optimal range: 2–4), aqueous solubility, and cytochrome P450 interactions. For example, heptyl-substituted derivatives may require PEGylation to reduce logP >5 .

Data Contradiction Analysis

Q. Why do some studies report divergent biological activities for structurally similar imidazolidine-2,4-diones?

- Methodological Answer : Variations arise from:

- Assay Conditions : Differences in cell lines (e.g., HeLa vs. A549), serum concentration, or incubation time .

- Stereochemical Purity : Racemic mixtures vs. enantiopure compounds (e.g., (R)- vs. (S)-isomers) may exhibit distinct activities. Chiral HPLC or SFC separates enantiomers for individual testing .

- Metabolic Stability : Hepatic microsome assays reveal rapid degradation of certain analogs (e.g., t <30 min), masking true potency .

Experimental Design

Q. How to design a robust protocol for scaling up this compound synthesis?

- Methodological Answer :

- Pilot-Scale Setup : Use a jacketed reactor with temperature control (±2°C) and mechanical stirring (500 rpm).

- Process Optimization : Conduct Design of Experiments (DoE) to vary parameters:

- Temperature: 50–70°C

- Solvent: THF vs. DMF

- Catalyst loading: 1–5 mol%

- Quality Control : Implement in-line FTIR for real-time monitoring and UPLC-MS for batch consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.